molecular formula C30H32ClI2NO3 B14447308 Ketone, 4-(2-(diethylamino)ethoxy)-3,5-diiodophenyl 2-mesityl-3-benzofuranyl-, hydrochloride CAS No. 73343-73-4

Ketone, 4-(2-(diethylamino)ethoxy)-3,5-diiodophenyl 2-mesityl-3-benzofuranyl-, hydrochloride

Cat. No.: B14447308
CAS No.: 73343-73-4
M. Wt: 743.8 g/mol
InChI Key: ZVXLOEMLLUNTSK-UHFFFAOYSA-N
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Description

Ketone, 4-(2-(diethylamino)ethoxy)-3,5-diiodophenyl 2-mesityl-3-benzofuranyl-, hydrochloride is a complex organic compound with a unique structure. This compound is characterized by the presence of a ketone group, diethylaminoethoxy side chain, diiodophenyl ring, mesityl group, and benzofuranyl moiety. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, enhancing its solubility in water.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ketone, 4-(2-(diethylamino)ethoxy)-3,5-diiodophenyl 2-mesityl-3-benzofuranyl-, hydrochloride involves multiple steps:

    Formation of the Benzofuranyl Moiety: This step typically involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Mesityl Group: This can be achieved through Friedel-Crafts alkylation using mesitylene and a suitable catalyst.

    Attachment of the Diethylaminoethoxy Side Chain: This step involves nucleophilic substitution reactions where the diethylaminoethoxy group is introduced.

    Iodination of the Phenyl Ring: The phenyl ring is iodinated using iodine and an oxidizing agent.

    Formation of the Hydrochloride Salt: The final compound is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The ketone group can undergo oxidation to form carboxylic acids.

    Reduction: The ketone group can be reduced to secondary alcohols using reducing agents like sodium borohydride.

    Substitution: The diethylaminoethoxy side chain can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Alkyl halides or sulfonates.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Secondary alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ketone, 4-(2-(diethylamino)ethoxy)-3,5-diiodophenyl 2-mesityl-3-benzofuranyl-, hydrochloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The diethylaminoethoxy side chain and the diiodophenyl ring are crucial for its binding affinity to these targets. The compound may exert its effects through:

    Inhibition of Enzymes: By binding to the active site of enzymes, it can inhibit their activity.

    Receptor Modulation: It can act as an agonist or antagonist at specific receptors, altering cellular signaling pathways.

    DNA Intercalation: The planar structure of the benzofuranyl moiety allows it to intercalate into DNA, affecting transcription and replication processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ketone, 4-(2-(diethylamino)ethoxy)-3,5-diiodophenyl 2-mesityl-3-benzofuranyl-, hydrochloride is unique due to the presence of the diiodophenyl ring, which imparts distinct chemical and biological properties. The iodination enhances its reactivity and potential biological activity compared to its brominated or non-halogenated analogs.

Properties

CAS No.

73343-73-4

Molecular Formula

C30H32ClI2NO3

Molecular Weight

743.8 g/mol

IUPAC Name

[4-[2-(diethylamino)ethoxy]-3,5-diiodophenyl]-[2-(2,4,6-trimethylphenyl)-1-benzofuran-3-yl]methanone;hydrochloride

InChI

InChI=1S/C30H31I2NO3.ClH/c1-6-33(7-2)12-13-35-29-23(31)16-21(17-24(29)32)28(34)27-22-10-8-9-11-25(22)36-30(27)26-19(4)14-18(3)15-20(26)5;/h8-11,14-17H,6-7,12-13H2,1-5H3;1H

InChI Key

ZVXLOEMLLUNTSK-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCOC1=C(C=C(C=C1I)C(=O)C2=C(OC3=CC=CC=C32)C4=C(C=C(C=C4C)C)C)I.Cl

Origin of Product

United States

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